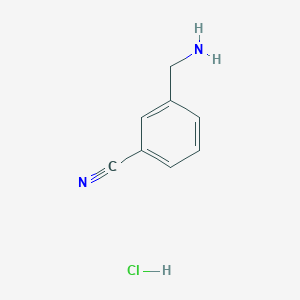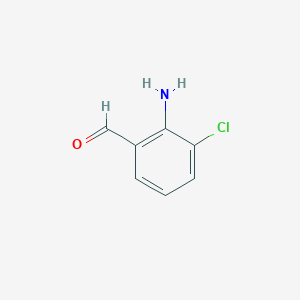![molecular formula C18H25NO2 B1290650 [2-(1-Adamantyl)-4,5-diméthoxyphényl]amine CAS No. 931587-86-9](/img/structure/B1290650.png)
[2-(1-Adamantyl)-4,5-diméthoxyphényl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine: is a compound that features an adamantyl group attached to a dimethoxyphenylamine structure. The adamantyl group, known for its rigid and bulky structure, imparts unique properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets. Its rigid adamantyl group can enhance the stability and bioavailability of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the creation of materials with enhanced mechanical and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of pre-functionalized adamantyl substrates and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Modified amine derivatives.
Mécanisme D'action
The mechanism by which [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The dimethoxyphenylamine moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
1-Adamantanamine: Shares the adamantyl group but lacks the dimethoxyphenylamine structure.
4,5-Dimethoxyphenethylamine: Contains the dimethoxyphenylamine moiety but lacks the adamantyl group.
Uniqueness: [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is unique due to the combination of the adamantyl group and the dimethoxyphenylamine structure. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
2-(1-adamantyl)-4,5-dimethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQWLWZWFAALP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)







![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)


![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

